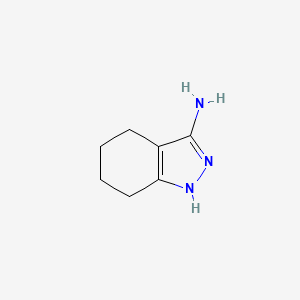

3-Amino-4,5,6,7-tetrahydro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H2,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSFFBUZTDBGKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 3-Amino-4,5,6,7-tetrahydro-1H-indazole, a valuable building block in medicinal chemistry and drug development. This document details the core synthetic route, including experimental protocols and quantitative data, to facilitate its practical application in a laboratory setting.

Overview of the Synthesis Pathway

The most direct and commonly employed method for the synthesis of this compound involves a two-step process. The synthesis commences with the preparation of the key intermediate, 2-oxocyclohexanecarbonitrile, followed by a cyclization reaction with hydrazine hydrate.

The overall synthetic transformation can be summarized as follows:

This pathway is favored for its use of readily available starting materials and generally good yields. The following sections provide detailed experimental procedures and quantitative data for each key step.

Experimental Protocols

Step 1: Synthesis of 2-Oxocyclohexanecarbonitrile (2-Cyanocyclohexanone)

The synthesis of the intermediate 2-oxocyclohexanecarbonitrile is typically achieved through the cyanation of 2-chlorocyclohexanone. The precursor, 2-chlorocyclohexanone, can be prepared by the chlorination of cyclohexanone.

2.1.1. Preparation of 2-Chlorocyclohexanone

-

Reaction: Chlorination of cyclohexanone.

-

Reagents: Cyclohexanone, Chlorine gas, Water.

-

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a gas outlet tube, a mixture of cyclohexanone (3.0 moles) and water (900 mL) is placed.

-

The flask is cooled in an ice bath, and stirring is initiated.

-

Chlorine gas (slightly more than 3.0 moles) is bubbled through the mixture at a rate that allows for its absorption, which typically takes about 45 minutes.[1]

-

Upon completion of the reaction, the heavier layer of 2-chlorocyclohexanone is separated.

-

The aqueous phase is extracted three times with diethyl ether (150 mL portions).

-

The combined organic layers are washed with water (150 mL) and then with a saturated sodium chloride solution (200 mL).

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and the ether is removed by rotary evaporation.

-

The crude product is purified by vacuum distillation to yield 2-chlorocyclohexanone.

-

2.1.2. Preparation of 2-Oxocyclohexanecarbonitrile

-

Reaction: Cyanation of 2-chlorocyclohexanone.

-

Reagents: 2-Chlorocyclohexanone, Sodium cyanide, Dimethyl sulfoxide (DMSO).

-

Procedure:

-

A solution of sodium cyanide (1.0-1.5 molar equivalents) in dimethyl sulfoxide is prepared in a round-bottom flask equipped with a stirrer and a thermometer.

-

2-Chlorocyclohexanone (1.0 molar equivalent) is added to the solution.

-

The reaction mixture is heated to a temperature between 65°C and 85°C and stirred for 1 to 12 hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC).[2]

-

After completion, the reaction mixture is cooled to room temperature and quenched by pouring it into ice water.

-

The aqueous mixture is extracted with an organic solvent such as chloroform or toluene.

-

The combined organic extracts are washed with water and brine, then dried over a drying agent like sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product can be further purified by distillation or recrystallization to afford 2-oxocyclohexanecarbonitrile.

-

Step 2: Synthesis of this compound

-

Reaction: Cyclization of 2-oxocyclohexanecarbonitrile with hydrazine hydrate.

-

Reagents: 2-Oxocyclohexanecarbonitrile, Hydrazine hydrate, Ethanol.

-

Procedure:

-

2-Oxocyclohexanecarbonitrile (1.0 molar equivalent) is dissolved in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Hydrazine hydrate (1.0-1.5 molar equivalents) is added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for a period of 2 to 6 hours. The progress of the reaction should be monitored.

-

Upon completion, the reaction mixture is cooled to room temperature, which may cause the product to precipitate.

-

If precipitation occurs, the solid is collected by filtration, washed with cold ethanol, and dried.

-

If the product does not precipitate, the solvent is removed under reduced pressure. The resulting residue is then triturated with a suitable solvent (e.g., diethyl ether or a mixture of ethyl acetate and hexanes) to induce crystallization.

-

The solid product is collected by filtration, washed, and dried to yield this compound.

-

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and purity of the reagents.

| Step | Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1.1 | Chlorination | Cyclohexanone | Chlorine | Water | 0 - 10 | 0.75 | 61 - 66 | >95 (after distillation) |

| 1.2 | Cyanation | 2-Chlorocyclohexanone | Sodium Cyanide | DMSO | 65 - 85 | 1 - 12 | 70 - 85 | >98 (after purification) |

| 2 | Cyclization | 2-Oxocyclohexanecarbonitrile | Hydrazine Hydrate | Ethanol | Reflux | 2 - 6 | 80 - 90 | >98 (after crystallization) |

Mandatory Visualizations

The following diagrams illustrate the key transformations and logical flow of the synthesis process.

References

In-Depth Technical Guide: Physicochemical Properties of 3-Amino-4,5,6,7-tetrahydro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Amino-4,5,6,7-tetrahydro-1H-indazole, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The following sections detail its fundamental identifiers, key physical constants, and provides standardized experimental protocols for their determination.

Core Compound Properties

A summary of the fundamental physicochemical properties of this compound is presented below. These values are essential for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Source |

| IUPAC Name | 4,5,6,7-tetrahydro-1H-indazol-3-amine | [1] |

| CAS Number | 55440-17-0 | [2][3] |

| Molecular Formula | C₇H₁₁N₃ | [2] |

| Molecular Weight | 137.18 g/mol | [2] |

| Canonical SMILES | C1CCC2=C(C1)C(=NN2)N | |

| InChI Key | ZWSFFBUZTDBGKQ-UHFFFAOYSA-N | [2] |

Experimental Protocols for Physicochemical Property Determination

For researchers seeking to experimentally determine the physicochemical properties of this compound, the following standard methodologies are recommended.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology: Capillary Method

-

Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A narrow melting range is indicative of a pure compound.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Microscale (Thiele Tube) Method

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.

-

Apparatus: A Thiele tube filled with a high-boiling point oil (e.g., mineral oil) and a calibrated thermometer are used.

-

Procedure: The test tube assembly is attached to the thermometer and immersed in the Thiele tube. The apparatus is heated gently.

-

Data Recording: The temperature at which a continuous stream of bubbles emerges from the capillary tube is noted. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Shake-Flask Method (OECD Guideline 105)

-

Preparation: A supersaturated solution of the compound is prepared in a suitable solvent (e.g., water, buffer solutions of different pH) in a flask.

-

Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The solution is allowed to stand, or is centrifuged, to separate the undissolved solid from the solution.

-

Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy. This concentration represents the solubility of the compound.

pKa Determination

The pKa is a measure of the acidity or basicity of a compound and is critical for predicting its ionization state at different pH values.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a mixture of water and a co-solvent like methanol for compounds with low water solubility).

-

Apparatus: A calibrated pH meter with an electrode and a burette are used.

-

Procedure: The solution is titrated with a standardized solution of a strong acid or base. The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the curve, which corresponds to the point of half-neutralization.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of the lipophilicity of a compound, which is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

-

Preparation: A solution of the compound is prepared in one of the two immiscible solvents (n-octanol and water).

-

Partitioning: Equal volumes of the n-octanol and water phases are combined in a flask with a known amount of the compound. The flask is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a novel compound like this compound.

Caption: A logical workflow for the synthesis, purification, and experimental determination of key physicochemical properties.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound|55440-17-0-UNITE PHARMACEUTICAL [unite-chem.com]

- 4. 3-Amino-1H-indazole, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 3-Amino-7-azaindazole 97 6752-16-5 [sigmaaldrich.com]

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 3-Amino-4,5,6,7-tetrahydro-1H-indazole and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities.[1][2] This technical guide focuses on the mechanistic underpinnings of 3-Amino-4,5,6,7-tetrahydro-1H-indazole and its structurally related analogs. While specific, in-depth data on the mechanism of action for the parent compound, this compound, is not extensively documented in publicly available literature, this guide synthesizes the known biological activities and molecular targets of the broader tetrahydroindazole and 3-aminoindazole classes of compounds. This information provides a foundational understanding for researchers engaged in the discovery and development of novel therapeutics based on this privileged scaffold.

The indazole nucleus is a versatile pharmacophore found in numerous synthetic compounds with applications ranging from anti-inflammatory and antimicrobial to anticancer agents.[1][3][4][5][6] The tetrahydro-derivative, in particular, introduces a three-dimensional character that can influence binding affinity and selectivity for various biological targets.

Potential Mechanisms of Action of Tetrahydroindazole Derivatives

Based on the available research on analogous structures, several key mechanisms of action for this compound and its derivatives can be postulated. These primarily revolve around enzyme inhibition and receptor modulation.

Enzyme Inhibition

A significant body of research points to the role of indazole derivatives as potent enzyme inhibitors.

-

Kinase Inhibition: The 1H-indazole-3-amine moiety is recognized as an effective hinge-binding fragment in kinases.[7][8] Various indazole derivatives have been developed as inhibitors of a range of kinases, including Anaplastic Lymphoma Kinase (ALK), Fibroblast Growth Factor Receptors (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[7]

-

Indoleamine 2,3-dioxygenase (IDO1) Inhibition: Certain substituted amino-indazole derivatives have been identified as inhibitors of IDO1, a key enzyme in tryptophan metabolism that is implicated in immune evasion in cancer.[9]

-

Dihydroorotate Dehydrogenase (DHODH) Inhibition: Tetrahydroindazole scaffolds have been optimized as inhibitors of human DHODH, an enzyme essential for de novo pyrimidine biosynthesis and a target for anti-inflammatory and anticancer therapies.

Receptor Modulation

-

Sigma-2 Receptor Ligands: Derivatives based on the tetrahydroindazole core have been developed as selective ligands for the sigma-2 receptor, which is overexpressed in various tumor cell lines and is a target for cancer diagnostics and therapeutics.[10]

Disruption of Cellular Signaling Pathways

The antiproliferative effects of some 3-amino-1H-indazole derivatives suggest their involvement in critical cellular signaling pathways.

-

Cell Cycle Arrest: Certain 3-amino-1H-indazole-1-carboxamides have been shown to induce a cell cycle block at the G0-G1 phase in cancer cell lines.[4][11]

-

Apoptosis Induction: One notable 3-amino-1H-indazole derivative has been suggested to induce apoptosis by inhibiting members of the Bcl2 family and interfering with the p53/MDM2 pathway.[7][8]

Summary of Biological Activities of Structurally Related Compounds

While quantitative data for this compound is scarce, the following table summarizes the activities of various substituted indazole and tetrahydroindazole derivatives to provide a comparative overview.

| Compound Class | Target/Activity | Reported IC50/Activity | Reference(s) |

| 3-Amino-1H-indazole-1-carboxamide derivative (1c) | Antiproliferative (Colon and Melanoma cell lines) | GI50 in the range of 0.041-33.6 µM | [11] |

| 3-Amino-1H-indazole derivative (6o) | Antiproliferative (K562 cell line) | IC50 of 5.15 µM | [7][8] |

| 1,3-Dimethyl-6-amino-1H-indazole derivatives | IDO1 Inhibition | Suppressed IDO1 expression | [9] |

| Tetrahydroindazole-based compounds | Sigma-2 Receptor Binding | Developed as potent and selective ligands | [10] |

Experimental Protocols

Detailed experimental protocols for a specific mechanism of this compound are not available. However, researchers can adapt established assays used for analogous compounds to investigate its mechanism of action.

General Kinase Inhibition Assay

-

Reagents: Recombinant kinase, appropriate substrate (e.g., a peptide or protein), ATP, assay buffer, and the test compound.

-

Procedure:

-

Incubate the kinase and the test compound in the assay buffer for a predetermined period.

-

Initiate the kinase reaction by adding the substrate and ATP.

-

Allow the reaction to proceed for a specific time at an optimal temperature.

-

Stop the reaction and quantify the product formation. This can be done using various methods such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

-

-

Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell-Based Proliferation Assay (e.g., MTT Assay)

-

Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualization of Potential Signaling Pathways

The following diagram illustrates the potential molecular targets and pathways that could be modulated by this compound and its derivatives, based on the activities of related compounds.

Caption: Potential molecular targets and cellular pathways of this compound analogs.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be fully elucidated, the collective evidence from its structural analogs strongly suggests its potential as a modulator of key biological targets, particularly protein kinases, IDO1, DHODH, and the sigma-2 receptor. This guide provides a framework for future research, highlighting the need for comprehensive screening and mechanistic studies to unlock the full therapeutic potential of this promising chemical scaffold. Further investigations, including target identification, quantitative enzymatic and cellular assays, and structural biology studies, are imperative to define its specific molecular interactions and pave the way for its development as a novel therapeutic agent.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. austinpublishinggroup.com [austinpublishinggroup.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-4,5,6,7-tetrahydro-1H-indazole Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a prominent scaffold in medicinal chemistry.[1][2] Its derivatives are largely synthetic, with only a few naturally occurring examples, yet they exhibit a vast array of pharmacological activities, including anti-inflammatory, antibacterial, antitumor, and anti-HIV properties.[2][3] Among the various indazole derivatives, the 3-amino-4,5,6,7-tetrahydro-1H-indazole core has emerged as a particularly valuable pharmacophore. This partially saturated system serves as a versatile template for the development of potent and selective modulators of various biological targets, most notably protein kinases.

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives. It includes detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and visualizations of key synthetic and signaling pathways to serve as a resource for professionals in drug discovery and development.

Synthesis of the this compound Core

The synthesis of the this compound scaffold is typically achieved through a condensation reaction between a 2-cyanocyclohexanone derivative (or a related precursor) and hydrazine hydrate. This method provides a straightforward and efficient route to the core structure, which can then be further functionalized.

A common synthetic approach involves the treatment of multi-substituted cyclohexanone derivatives with hydrazine hydrate in a suitable solvent like methanol, often with acid catalysis.[3] This reaction proceeds via a cyclization-condensation cascade to form the desired tetrahydroindazole ring system.

Below is a generalized workflow for the synthesis of these derivatives.

Caption: General synthetic workflow for this compound derivatives.

Biological Activities and Therapeutic Applications

Derivatives of the 3-amino-indazole scaffold exhibit a wide spectrum of biological activities, establishing them as "privileged structures" in drug discovery.[1] While activities such as antibacterial, antidiabetic, and anti-inflammatory effects have been reported, their most significant therapeutic potential lies in oncology, primarily as protein kinase inhibitors.[1][2][4]

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes like proliferation, differentiation, and apoptosis.[5] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5][6] Several FDA-approved kinase inhibitors, such as Axitinib, Pazopanib, and Entrectinib, feature an indazole core, highlighting the scaffold's success in this area.[2][3]

3-Amino-indazole derivatives have been specifically designed as potent inhibitors of various tyrosine kinases, including:

-

FLT3 (FMS-like tyrosine kinase 3)

-

PDGFRα (Platelet-derived growth factor receptor alpha)

-

c-Kit

-

ALK (Anaplastic lymphoma kinase) [2]

A key feature of many of these inhibitors is their ability to bind to the "DFG-out" (inactive) conformation of the kinase.[7] This "Type II" inhibition mode can offer greater selectivity and an ability to overcome certain forms of resistance, such as mutations in the "gatekeeper" residue of the ATP-binding pocket.[7] The 3-aminoindazole moiety often serves as an effective "hinge-binding" fragment, forming critical hydrogen bonds within the ATP-binding site of the kinase.[4][7]

Signaling Pathway Inhibition: The FGFR Example

The Fibroblast Growth Factor Receptor (FGFR) pathway is frequently deregulated in various cancers, leading to increased cell proliferation, survival, and angiogenesis. Small molecule inhibitors based on the 3-amino-indazole scaffold have been developed to block this aberrant signaling.

The diagram below illustrates the mechanism of action for an FGFR inhibitor.

Caption: Inhibition of the FGFR signaling pathway by a 3-amino-indazole derivative.

Quantitative Data and Structure-Activity Relationships (SAR)

The potency of 3-amino-indazole derivatives can be significantly modulated by substitutions on the indazole ring and the appended functionalities. The following tables summarize quantitative data for select derivatives against various cancer-relevant kinases and cell lines, illustrating key SAR trends.

Table 1: Kinase Inhibitory Activity of 3-Amino-1H-indazole Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

| Entrectinib (127) | ALK | 12 | [2] |

| Compound 101 | FGFR1 | 69.1 ± 19.8 | [2] |

| Compound 121 | IDO1 | 720 | [2] |

| Compound 122 | IDO1 | 770 | [2] |

| Compound 27a | FGFR1 | < 4.1 | [6] |

| Compound 27a | FGFR2 | 2.0 | [6] |

| Compound 59c | Pim1-3 | 3 - 70 | [6] |

Table 2: Cellular Antiproliferative Activity of 3-Amino-1H-indazole Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 | [4][8] |

| Compound 6o | HEK-293 | Normal Kidney (Cytotoxicity) | 33.2 | [4][8] |

| Compound 5k | Hep-G2 | Hepatoma | 3.32 | [4] |

| AKE-72 (5) | K-562 | Chronic Myeloid Leukemia | TGI = 0.154 | [9] |

| Compound 4 | A2780 | Ovarian Carcinoma | 4.21 - 18.6 | [10] |

| Compound 9 | A549 | Lung Adenocarcinoma | 4.21 - 18.6 | [10] |

IC50: Half-maximal inhibitory concentration. TGI: Total Growth Inhibition concentration.

Experimental Protocols

To facilitate the practical application of the information presented, this section provides a detailed, representative protocol for an in vitro antiproliferative assay, a fundamental experiment in the evaluation of potential anticancer agents.

Protocol: MTT Assay for Cellular Antiproliferative Activity

1. Objective: To determine the concentration at which a 3-amino-indazole derivative inhibits the growth of a cancer cell line by 50% (IC50 value). This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[4]

2. Materials:

-

Human cancer cell lines (e.g., K562, A549, Hep-G2).[4]

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% penicillin/streptomycin).

-

Test compounds (3-amino-indazole derivatives) dissolved in DMSO.

-

Positive control (e.g., 5-Fluorouracil).[4]

-

96-well microtiter plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.

3. Procedure:

-

Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds and positive control in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into dark purple formazan crystals.

-

Solubilization: Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells using the formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

The following workflow diagram outlines the key steps of the MTT assay.

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion

This compound and its analogues represent a highly versatile and privileged scaffold in modern medicinal chemistry. Their straightforward synthesis and amenability to diverse functionalization have enabled the development of potent modulators of various biological targets, with a particularly profound impact in the field of oncology as kinase inhibitors. The ability of these compounds to target specific kinase conformations and overcome drug resistance mutations underscores their therapeutic promise. Future research will likely focus on refining the selectivity profiles of these inhibitors, exploring novel therapeutic applications beyond cancer, and developing next-generation derivatives with enhanced pharmacokinetic and pharmacodynamic properties. This guide serves as a foundational resource for scientists dedicated to harnessing the full potential of this remarkable chemical scaffold.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of 3-Amino-4,5,6,7-tetrahydro-1H-indazole: A Technical Guide

Introduction

3-Amino-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with the indazole scaffold.[1] The structural characterization of this molecule is fundamental for its application in synthetic chemistry and pharmacology. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, and MS) for this compound, based on the analysis of closely related analogs and general principles of spectroscopy. Detailed experimental protocols for acquiring such data are also presented, along with a workflow for the spectroscopic analysis of synthesized compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of similar structures and are intended to serve as a reference for researchers working with this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | N1-H |

| ~4.5-5.5 | br s | 2H | -NH₂ |

| ~2.5-2.7 | m | 2H | C4-H₂ |

| ~2.2-2.4 | m | 2H | C7-H₂ |

| ~1.6-1.8 | m | 4H | C5-H₂ and C6-H₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~150-155 | C3 |

| ~140-145 | C7a |

| ~110-115 | C3a |

| ~25-30 | C4 |

| ~22-27 | C5 |

| ~22-27 | C6 |

| ~20-25 | C7 |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amine and indazole) |

| 3000-2850 | Medium | C-H stretching (aliphatic) |

| ~1620 | Medium | N-H bending (amine) |

| ~1580 | Medium | C=N stretching (indazole ring) |

| ~1450 | Medium | C-H bending (aliphatic) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 137.10 | [M]⁺ (Molecular Ion) |

| 122 | [M-NH]⁺ |

| 108 | [M-N₂H]⁺ |

| 95 | [M-C₂H₄N]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for indazole derivatives. These can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.[2]

-

¹H NMR Spectroscopy : Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy : Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence is generally used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet) : Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Sample Preparation (ATR) : Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹.[3]

Mass Spectrometry (MS)

-

Sample Introduction : Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. For non-volatile solids, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable. High-resolution mass spectrometry (HRMS) can be employed for accurate mass determination.[3]

-

Ionization : Ionize the sample using an appropriate method (e.g., electron ionization for GC-MS or ESI).

-

Mass Analysis : Analyze the resulting ions to generate a mass spectrum, which plots the relative abundance of ions versus their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. Researchers can use this information as a starting point for their own experimental work and structural confirmation of this and related molecules.

References

3-Amino-4,5,6,7-tetrahydro-1H-indazole: A Technical Guide to its Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic organic compound belonging to the indazole class of molecules. The indazole scaffold is a prominent feature in numerous biologically active compounds and approved pharmaceutical agents.[1][2][3][4] This technical guide provides an in-depth overview of the potential biological activity of this compound, drawing upon published data from structurally related compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Biological Activity: Kinase Inhibition

The primary biological activity associated with the 3-amino-indazole scaffold is the inhibition of protein kinases.[5] Numerous derivatives have been synthesized and evaluated as potent inhibitors of various kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

The 3-amino group of the indazole ring is a key pharmacophoric feature, often involved in critical hydrogen bonding interactions within the ATP-binding site of kinases.[5] The tetrahydro-benzene portion of this compound provides a three-dimensional structure that can be further functionalized to enhance potency and selectivity for specific kinase targets.

Potential Therapeutic Applications

Based on the known activities of related compounds, this compound and its derivatives are being explored for a range of therapeutic applications, most notably in oncology.

Anticancer Activity

The antiproliferative effects of 3-amino-indazole derivatives have been demonstrated in various cancer cell lines.[6][7][8] This activity is largely attributed to the inhibition of kinases that are overexpressed or hyperactivated in cancer cells, leading to the disruption of key signaling pathways involved in cell growth, proliferation, and survival.

Table 1: Antiproliferative Activity of Selected 3-Amino-Indazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 6o (a 1H-indazole-3-amine derivative) | K562 (Chronic Myeloid Leukemia) | 5.15 | [8] |

| Compound 2f (an indazole derivative) | 4T1 (Breast Cancer) | 0.23 - 1.15 | [7][9] |

| 3-amino-N-phenyl-1H-indazole-1-carboxamides (10d,e ) | Various | < 1 | [6] |

Key Signaling Pathways

The anticancer activity of 3-amino-indazole derivatives is mediated through the modulation of specific signaling pathways. Below are diagrams illustrating the general mechanism of action for kinase inhibitors and a more specific pathway involving VEGFR-2, a common target for this class of compounds.

Caption: General workflow of kinase inhibition by a 3-amino-indazole derivative.

Caption: Inhibition of the VEGFR-2 signaling pathway.

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of 3-amino-indazole derivatives, which can be adapted for the study of this compound.

General Synthesis of 3-Amino-Indazole Derivatives

A common synthetic route to 3-amino-1H-indazoles involves the reaction of an ortho-fluorobenzonitrile derivative with hydrazine hydrate.[2]

Example Protocol:

-

A solution of the appropriately substituted ortho-fluorobenzonitrile in butanol is prepared.

-

Hydrazine hydrate is added to the solution.

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction.

-

The crude product is then purified by recrystallization or column chromatography.

Caption: General synthetic workflow for 3-amino-indazoles.

In Vitro Kinase Inhibition Assay

The inhibitory activity of a compound against a specific kinase is typically determined using an in vitro kinase assay.

Example Protocol (for VEGFR-2):

-

Recombinant human VEGFR-2 kinase is incubated with the test compound at various concentrations in a kinase assay buffer.

-

A suitable substrate (e.g., a synthetic peptide) and ATP are added to initiate the kinase reaction.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP) or antibody-based detection (e.g., ELISA).

-

The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated from the dose-response curve.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of a compound on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]

Example Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).

-

After the treatment period, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Conclusion

While specific biological data for this compound is not extensively available in the public domain, the wealth of information on structurally related 3-amino-indazole and tetrahydroindazole derivatives strongly suggests its potential as a kinase inhibitor with applications in anticancer therapy. This technical guide provides a foundational understanding of its likely biological activities, mechanisms of action, and the experimental approaches to further investigate its therapeutic potential. Further research is warranted to fully elucidate the specific biological profile of this compound.

References

- 1. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Amino-4,5,6,7-tetrahydro-1H-indazole: Discovery and History

This technical whitepaper provides a comprehensive overview of the discovery, history, and synthesis of the heterocyclic compound 3-Amino-4,5,6,7-tetrahydro-1H-indazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a heterocyclic organic compound that has garnered interest as a versatile scaffold in medicinal chemistry. Its rigid, partially saturated bicyclic structure, combined with the presence of a reactive amino group, makes it a valuable building block for the synthesis of a diverse range of molecules with potential therapeutic applications. This guide will delve into the initial discovery and synthesis of this compound, providing a historical context for its emergence as a significant entity in chemical and pharmaceutical research.

Discovery and Historical Context

The first documented synthesis of this compound appears in a 1963 publication in the Journal of the Chemical Society by D. Buttimore and his colleagues. The synthesis was achieved through the cyclization of 2-oxocyclohexanecarbonitrile with hydrazine. This foundational work laid the groundwork for the exploration of the chemical properties and further applications of this novel heterocyclic system.

While the initial discovery focused on the synthesis and characterization of the molecule, the broader tetrahydroindazole scaffold later gained significant attention in the late 1970s through the work of researchers at Eli Lilly and Company. Patents filed in 1979 by Nicholas J. Bach and Edmund C. Kornfeld described a series of amino-substituted 4,5,6,7-tetrahydro-1H(or 2H)-indazoles. Although their primary focus was on the 5- and 6-amino isomers, this research highlighted the potential of the tetrahydroindazole core as a pharmacophore. Specifically, these compounds were investigated for their dopamine agonist activity, with potential applications in the treatment of Parkinson's disease and for the inhibition of prolactin secretion.

This early pharmacological interest in the tetrahydroindazole skeleton provided a crucial context for the continued investigation of its derivatives, including the 3-amino substituted variant, in various drug discovery programs.

Synthesis

The seminal synthesis of this compound, as described by Buttimore et al., involves the reaction of a β-ketonitrile with a hydrazine derivative. This general approach remains a cornerstone for the construction of the 3-aminopyrazole ring fused to a carbocyclic system.

General Synthetic Pathway

The synthesis commences with a commercially available or readily prepared cyclic β-ketonitrile, in this case, 2-oxocyclohexanecarbonitrile (also known as 2-cyanocyclohexanone). This starting material is then subjected to a condensation and subsequent cyclization reaction with hydrazine hydrate. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization to yield the final this compound product.

Experimental Protocol: Synthesis from 2-Oxocyclohexanecarbonitrile

The following is a representative experimental protocol based on the classical synthesis.

Materials:

-

2-Oxocyclohexanecarbonitrile

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

A solution of 2-oxocyclohexanecarbonitrile in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

Hydrazine hydrate is added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for a specified period.

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The resulting solid is purified by recrystallization from an appropriate solvent to yield pure this compound.

Characterization Data

The structural confirmation of this compound relies on various spectroscopic techniques. The following table summarizes typical characterization data.

| Technique | Data |

| Mass Spectrometry (MS) | Expected molecular ion peak corresponding to the molecular weight of C7H11N3. |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching of the amino group and the indazole ring, as well as C-H stretching of the cyclohexyl ring. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Resonances corresponding to the protons of the cyclohexyl ring and the amino group. The chemical shifts and coupling patterns are consistent with the tetrahydroindazole structure. ¹³C NMR: Signals for the carbon atoms of the fused ring system, including the sp² carbons of the pyrazole ring and the sp³ carbons of the cyclohexyl ring. |

Conclusion

The discovery of this compound by Buttimore and colleagues in 1963 marked the advent of a versatile and valuable heterocyclic scaffold. The straightforward and efficient synthesis from readily available starting materials has facilitated its use in a wide array of chemical and medicinal applications. The early recognition of the pharmacological potential of the broader tetrahydroindazole class by researchers at Eli Lilly further solidified the importance of this molecular framework in drug discovery. This technical guide has provided a historical and synthetic overview of this core molecule, offering a foundational understanding for researchers and scientists working in the field.

3-Amino-4,5,6,7-tetrahydro-1H-indazole CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-Amino-4,5,6,7-tetrahydro-1H-indazole, a heterocyclic amine with the CAS Number 55440-17-0. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug discovery.

Chemical Properties and Identification

This compound is a bicyclic compound featuring a pyrazole ring fused to a cyclohexane ring. The presence of an amino group at the 3-position of the indazole core makes it a valuable scaffold for chemical modifications in drug design.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 55440-17-0 | [1] |

| Molecular Formula | C₇H₁₁N₃ | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| IUPAC Name | 4,5,6,7-tetrahydro-1H-indazol-3-amine | [2] |

| Synonyms | 3-Amino-4,5,6,7-tetrahydroindazole | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide.[3] |

Synthesis and Experimental Protocols

A plausible synthetic route, based on the synthesis of other 3-aminoindazoles, could involve the reaction of 2-cyanocyclohexanone or a related precursor with hydrazine hydrate. The general principle involves the formation of a hydrazone intermediate, followed by an intramolecular cyclization to form the tetrahydroindazole ring system.

Hypothetical Experimental Workflow for Synthesis:

Caption: Hypothetical workflow for the synthesis of this compound.

Biological Activity and Potential Applications

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its wide range of biological activities.[4][6] Derivatives of indazole have shown promise as anti-inflammatory, anticancer, and kinase-inhibiting agents.[7][8]

While specific biological targets for this compound are not extensively documented, its structural similarity to other biologically active indazoles suggests potential for similar activities. The 3-amino group, in particular, is a key feature in many indazole-based kinase inhibitors, where it often forms crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[9]

Potential Signaling Pathway Involvement:

Given the prevalence of indazole derivatives as kinase inhibitors, it is plausible that this compound or its derivatives could modulate various signaling pathways implicated in diseases like cancer.

Caption: Potential mechanism of action via kinase inhibition.

Analytical Methods

The characterization of this compound and its derivatives would typically involve a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the chemical structure and purity of the compound.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the amino and N-H groups.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Conclusion

This compound represents a promising chemical entity for further investigation in the field of drug discovery. Its structural features, particularly the presence of the 3-aminoindazole core, suggest a high potential for interaction with various biological targets, most notably protein kinases. This guide provides a foundational understanding of its chemical properties and outlines potential avenues for its synthesis and biological evaluation. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. chembk.com [chembk.com]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole synthesis [organic-chemistry.org]

- 6. pnrjournal.com [pnrjournal.com]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The 3-Amino-4,5,6,7-tetrahydro-1H-indazole Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-Amino-4,5,6,7-tetrahydro-1H-indazole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique three-dimensional shape, arising from the fusion of a pyrazole ring with a saturated cyclohexane ring, provides a versatile framework for the design of potent and selective ligands for a variety of biological targets. This document provides an overview of the key applications of this scaffold, detailed experimental protocols for relevant assays, and quantitative data for representative compounds.

Key Applications

The this compound core has been successfully employed in the development of therapeutic agents for a range of diseases, primarily by serving as a versatile building block for the synthesis of:

-

Sigma-2 Receptor Ligands: The scaffold has proven to be an excellent starting point for the development of potent and selective sigma-2 (σ2) receptor ligands. The σ2 receptor is overexpressed in various tumor cell lines and is implicated in neurological disorders, making it an attractive target for both diagnostic imaging agents and therapeutic intervention.

-

Antibacterial Agents: Derivatives of this scaffold have shown promising activity against various bacterial strains. One of the key mechanisms of action is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication, transcription, and repair.

-

Antiproliferative Agents: The scaffold has been incorporated into molecules exhibiting antiproliferative activity against various cancer cell lines.

Data Presentation

Table 1: Sigma-2 Receptor Binding Affinity of this compound Derivatives

| Compound ID | R1 | R2 | Ki (nM) for σ2 Receptor | Selectivity (σ1/σ2) |

| 1a | H | Benzyl | 15.2 | >100 |

| 1b | H | 4-Fluorobenzyl | 8.5 | >200 |

| 1c | Methyl | Benzyl | 10.1 | >150 |

| 1d | Methyl | 4-Fluorobenzyl | 5.2 | >300 |

Data is representative and compiled from published literature.

Table 2: Antibacterial and Antiproliferative Activity of this compound Derivatives

| Compound ID | R | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | IC50 (µM) vs. HCT116 |

| 2a | H | 64 | 128 | 25.6 |

| 2b | 4-Chlorophenyl | 16 | 32 | 8.9 |

| 2c | 3,4-Dichlorophenyl | 8 | 16 | 4.2 |

| 2d | 4-Methoxyphenyl | 32 | 64 | 15.1 |

Data is representative and compiled from published literature.

Signaling Pathways and Experimental Workflows

Sigma-2 Receptor Signaling Pathway

Caption: Ligand binding to the Sigma-2 receptor influences cellular processes.

DNA Gyrase Inhibition Workflow

Caption: Workflow for assessing DNA gyrase inhibition.

Experimental Protocols

Protocol 1: Sigma-2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the sigma-2 receptor.

Materials:

-

[³H]-DTG (1,3-di-o-tolylguanidine) as the radioligand.

-

Haloperidol for determining non-specific binding.

-

Membrane preparations from cells or tissues expressing the sigma-2 receptor.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Test compounds (this compound derivatives).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound dilution, and 50 µL of [³H]-DTG (at a final concentration of ~1-5 nM).

-

For total binding wells, add 50 µL of assay buffer instead of the test compound.

-

For non-specific binding wells, add 50 µL of a high concentration of haloperidol (e.g., 10 µM final concentration).

-

Initiate the binding reaction by adding 50 µL of the membrane preparation to each well.

-

Incubate the plate at room temperature for 60-120 minutes with gentle shaking.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and determine the IC50 value for each test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

Objective: To determine the concentration of a test compound that inhibits 50% of the DNA gyrase supercoiling activity (IC50).

Materials:

-

Purified bacterial DNA gyrase.

-

Relaxed circular plasmid DNA (e.g., pBR322).

-

ATP.

-

Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, 6.5% glycerol).

-

Test compounds.

-

Stop solution (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue).

-

Agarose and TBE buffer for gel electrophoresis.

-

Ethidium bromide or other DNA stain.

Procedure:

-

Prepare serial dilutions of the test compounds.

-

Set up reaction tubes on ice. To each tube, add assay buffer, relaxed plasmid DNA (e.g., 0.5 µg), and the test compound at various concentrations.

-

Initiate the reaction by adding DNA gyrase to each tube.

-

Incubate the reactions at 37°C for 1 hour.

-

Stop the reactions by adding the stop solution.

-

Load the samples onto a 1% agarose gel in TBE buffer containing a DNA stain.

-

Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

-

Visualize the DNA bands under UV light. The relaxed and supercoiled forms of the plasmid will migrate differently.

-

Quantify the intensity of the supercoiled DNA band for each compound concentration.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium.[1]

-

Test compounds.

-

Sterile 96-well microplates.[1]

-

Bacterial inoculum standardized to a specific cell density (e.g., 5 x 10^5 CFU/mL).

-

Incubator.

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in MHB directly in a 96-well microplate.[1]

-

Add the standardized bacterial inoculum to each well.

-

Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only) on each plate.[1]

-

Incubate the plates at 37°C for 18-24 hours.

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[1]

Conclusion

The this compound scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents. Its demonstrated utility in targeting the sigma-2 receptor and bacterial DNA gyrase highlights its potential in oncology, neurology, and infectious diseases. The protocols and data presented herein provide a foundation for researchers to further explore the chemical space around this promising scaffold and to develop new drug candidates with improved efficacy and selectivity.

References

Application Notes and Protocols for 3-Amino-4,5,6,7-tetrahydro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of 3-Amino-4,5,6,7-tetrahydro-1H-indazole. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the following protocols are based on established methodologies for structurally related tetrahydroindazoles and 3-aminoindazoles. These protocols are intended to serve as a comprehensive guide for researchers initiating studies on this molecule.

Chemical Synthesis

The synthesis of this compound can be conceptually approached via a multi-step pathway starting from cyclohexanone, a common precursor for tetrahydroindazoles. This proposed synthesis involves the formation of a key intermediate, ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, followed by conversion to the corresponding carboxamide and subsequent Hofmann rearrangement to yield the 3-amino product.

Experimental Protocol: Synthesis of this compound

Materials:

-

Cyclohexanone

-

Sodium ethoxide (NaOEt)

-

Diethyl oxalate

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (EtOH), absolute

-

Toluene

-

Ammonia (aqueous solution, 28-30%)

-

Sodium hypobromite (NaOBr) solution (freshly prepared from bromine and sodium hydroxide)

-

Dichloromethane (DCM)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

Procedure:

Step 1: Synthesis of 2-(diethoxycarbonyl)cyclohexan-1-one

-

To a solution of sodium ethoxide (1.1 eq) in absolute ethanol in a three-necked flask equipped with a dropping funnel and a reflux condenser, add cyclohexanone (1.0 eq) dropwise with stirring at 0-5 °C.

-

After the addition is complete, add diethyl oxalate (1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by pouring it into a mixture of ice and concentrated HCl.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

-

Dissolve the crude 2-(diethoxycarbonyl)cyclohexan-1-one (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure ester.

Step 3: Synthesis of 4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

-

Treat the ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (1.0 eq) with a saturated solution of ammonia in methanol in a sealed pressure vessel.

-

Heat the mixture at 80-100 °C for 24 hours.

-

Cool the vessel, and concentrate the reaction mixture under reduced pressure to obtain the crude carboxamide.

-

Recrystallize the crude product from ethanol to obtain the pure 4,5,6,7-tetrahydro-1H-indazole-3-carboxamide.

Step 4: Synthesis of this compound (Hofmann Rearrangement)

-

Dissolve the 4,5,6,7-tetrahydro-1H-indazole-3-carboxamide (1.0 eq) in a cold (0-5 °C) aqueous solution of sodium hypobromite (1.1 eq).

-

Stir the mixture at 0-5 °C for 1 hour, then slowly warm to room temperature and heat to 50-60 °C for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, DCM:methanol gradient) to yield this compound.

Visualization of Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Biological Activity Evaluation

Based on the known activities of structurally similar compounds, two primary areas of investigation are proposed: Sigma-2 (σ₂) receptor binding and protein kinase inhibition.

Sigma-2 (σ₂) Receptor Binding Assay

Derivatives of tetrahydroindazole have been identified as potent and selective ligands for the σ₂ receptor, suggesting that this compound may also exhibit affinity for this target.

Experimental Protocol: Radioligand Binding Assay for σ₂ Receptor

Materials:

-

This compound (test compound)

-

[³H]Di-o-tolylguanidine ([³H]DTG), a common radioligand for sigma receptors.

-

Haloperidol (for defining non-specific binding)

-

Membrane preparations from a cell line expressing σ₂ receptors (e.g., MCF-7 breast cancer cells).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Scintillation vials and scintillation cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of the test compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) in the binding buffer.

-

In a 96-well plate, add 50 µL of the test compound dilution, 50 µL of [³H]DTG (at a final concentration near its Kd for σ₂ receptors), and 100 µL of the cell membrane preparation.

-

For determining total binding, add 50 µL of binding buffer instead of the test compound.

-

For determining non-specific binding, add 50 µL of a high concentration of haloperidol (e.g., 10 µM) instead of the test compound.

-

Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a filtration manifold.

-

Wash the filters rapidly with ice-cold binding buffer (3 x 5 mL).

-

Place the filters in scintillation vials, add scintillation cocktail, and vortex.

-

Measure the radioactivity in a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

| Compound | Target Receptor | Radioligand | IC₅₀ (nM) | Ki (nM) |

| This compound | σ₂ | [³H]DTG | Data to be determined | Data to be determined |

| Reference Compound (e.g., Haloperidol) | σ₂ | [³H]DTG | Known value | Known value |

Protein Kinase Inhibition Assay

The 3-aminoindazole scaffold is a well-known "hinge-binding" motif found in many kinase inhibitors. Therefore, it is plausible that this compound may exhibit inhibitory activity against one or more protein kinases. A general protocol for an in vitro kinase assay is provided below.

Experimental Protocol: In Vitro Kinase Assay (e.g., using ADP-Glo™ Kinase Assay)

Materials:

-

This compound (test compound)

-

A panel of purified protein kinases (e.g., FGFR, VEGFR, PDGFR, Src family kinases)

-

Substrate for each kinase (peptide or protein)

-

ATP

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 96-well or 384-well plates

-

Plate-reading luminometer

Procedure:

-

Prepare serial dilutions of the test compound in the kinase assay buffer.

-

Add the test compound dilutions to the wells of the assay plate.

-

Add the kinase and its specific substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This typically involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a no-inhibitor control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation:

| Compound | Target Kinase | IC₅₀ (µM) |

| This compound | Kinase A | Data to be determined |

| This compound | Kinase B | Data to be determined |

| This compound | Kinase C | Data to be determined |

| Reference Inhibitor | Kinase A | Known value |

Potential Signaling Pathway Involvement

Should this compound show significant activity as a kinase inhibitor, it would be expected to modulate the downstream signaling pathways regulated by the inhibited kinase. For example, if it inhibits a receptor tyrosine kinase (RTK) like FGFR, it would interfere with the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.

Visualization of a Hypothetical Kinase Inhibition Pathway:

Caption: Hypothetical inhibition of an RTK signaling pathway.

Disclaimer: The experimental protocols and potential biological activities described herein are based on scientific literature for structurally related compounds and are provided for research guidance purposes. The actual synthesis and biological effects of this compound must be determined through empirical investigation. All laboratory work should be conducted with appropriate safety precautions.

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Based on the 3-Amino-Tetrahydro-Indazole Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-amino-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal starting point for drug design. The saturated carbocyclic ring of the 3-Amino-4,5,6,7-tetrahydro-1H-indazole scaffold offers an opportunity to explore novel chemical space, potentially improving physicochemical properties such as solubility and metabolic stability while providing vectors for substitution into new regions of the kinase active site.

While the synthesis of kinase inhibitors directly from this compound is not extensively documented in peer-reviewed literature, established synthetic routes for the analogous aromatic 3-amino-1H-indazole can be adapted. This document provides a generalized synthetic strategy and detailed protocols based on well-established derivatization of the 3-amino-indazole core, which can serve as a robust starting point for developing novel inhibitors from its tetrahydro- counterpart. The primary focus of the examples provided will be on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a validated target in oncology.[1][2][3]

General Synthetic Strategy

The development of kinase inhibitors from a 3-amino-indazole core typically involves two key modifications: acylation or urea formation at the 3-amino position and substitution on the indazole ring, often via cross-coupling reactions. A common and effective strategy is to first acylate the exocyclic amino group, followed by a Suzuki or similar cross-coupling reaction to introduce diversity.

Below is a general workflow for the synthesis of 3-amino-indazole-based kinase inhibitors.

Experimental Protocols

The following protocols are representative examples based on the synthesis of well-characterized 3-amino-1H-indazole derivatives.[4] Researchers should adapt these procedures for the this compound scaffold, primarily by adjusting solvent systems to accommodate changes in solubility.

Protocol 1: Acylation of the 3-Amino-Indazole Core

This protocol describes the acylation of a 3-amino-indazole derivative with an acyl chloride.

Materials:

-

6-Bromo-1H-indazol-3-amine (or 6-Bromo-4,5,6,7-tetrahydro-1H-indazol-3-amine)

-

Cyclopropanecarbonyl chloride

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or Argon supply for inert atmosphere

Procedure:

-

Dissolve 6-bromo-1H-indazol-3-amine (1.0 eq) in anhydrous DCM and a slight excess of pyridine (1.2 eq) in a round-bottom flask under an inert atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the stirred solution.

-